

Theoretical Properties of 2-Methylisonicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Methylisonicotinic acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylisonicotinic acid, also known as 2-methyl-4-pyridinecarboxylic acid, is a heterocyclic organic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted pyridine derivative, its structural motifs are foundational in the development of various pharmacologically active agents. This technical guide provides a comprehensive overview of the theoretical properties of **2-Methylisonicotinic acid**, summarizing its physicochemical characteristics, expected spectroscopic data, and its pivotal role as a synthetic intermediate. Detailed, generalized experimental protocols for its synthesis and analysis are presented, alongside logical and experimental workflow visualizations to support further research and development.

Introduction

2-Methylisonicotinic acid (CAS No: 4021-11-8) is a derivative of isonicotinic acid, a well-established pharmacophore in drug discovery. While isonicotinic acid itself is a precursor to the anti-tuberculosis drug isoniazid, its methylated analogue serves as a crucial building block for more complex molecules.^[1] The presence of the carboxylic acid, pyridine nitrogen, and methyl group offers multiple sites for chemical modification, making it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.^{[2][3]} Notably, derivatives of **2-methylisonicotinic acid** are key components in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.^[4] This guide aims to

consolidate the theoretical and known properties of this compound to serve as a foundational resource for professionals in the field.

Physicochemical and Computational Properties

The fundamental properties of **2-Methylisonicotinic acid** are summarized below. These values, derived from experimental data and computational predictions, are essential for understanding its behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ NO ₂	[2][5]
Molecular Weight	137.14 g/mol	[2][5]
Appearance	White to almost white powder/crystal	[6][7]
Melting Point	294 - 299 °C (decomposes)	[2][3]
Boiling Point (Predicted)	368.2 ± 22.0 °C at 760 mmHg	[2][3]
pKa (Predicted)	2.02 ± 0.10	[2][3]
LogP (Predicted)	1.088	[5]
Topological Polar Surface Area (TPSA)	50.19 Å ²	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	2	[5]
Rotatable Bonds	1	[5]
CAS Number	4021-11-8	[2][6]

Spectroscopic Properties (Theoretical)

While detailed experimental spectra are not readily available in the public domain, the expected spectroscopic characteristics can be inferred from the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the three aromatic protons on the pyridine ring, in addition to a broad singlet for the carboxylic acid proton.
 - Aromatic Protons (H3, H5, H6): Expected to appear in the δ 7.0-9.0 ppm region. The specific splitting patterns (doublets, doublet of doublets) will depend on their coupling constants.
 - Methyl Protons ($-\text{CH}_3$): A singlet is expected in the upfield region, typically around δ 2.5 ppm.
 - Carboxylic Acid Proton ($-\text{COOH}$): A broad singlet, highly dependent on solvent and concentration, is expected far downfield, typically δ 10-13 ppm.[3][8]
- ^{13}C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in unique chemical environments.
 - Carboxylic Carbon ($\text{C}=\text{O}$): Expected in the δ 165-185 ppm range.[9]
 - Pyridine Ring Carbons: Five signals are expected in the aromatic region (δ 120-160 ppm). The carbon attached to the methyl group (C2) and the carboxyl group (C4) will have distinct shifts from the others.[9][10]
 - Methyl Carbon ($-\text{CH}_3$): Expected in the upfield region, typically δ 15-25 ppm.[9]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to its key functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Type
O-H (Carboxylic Acid)	3300 - 2500 (broad)	Stretching
C-H (Aromatic)	3100 - 3000	Stretching
C-H (Alkyl)	3000 - 2850	Stretching
C=O (Carboxylic Acid)	1725 - 1700 (strong)	Stretching
C=C, C=N (Aromatic Ring)	1600 - 1450 (multiple bands)	Stretching
C-O (Carboxylic Acid)	1320 - 1210	Stretching

Table data is based on standard IR correlation tables.[\[5\]](#)[\[6\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at an m/z of 137. Key fragmentation patterns would likely involve:

- Loss of -OH (m/z 120): A common fragmentation for carboxylic acids.[\[14\]](#)
- Loss of -COOH (m/z 92): Decarboxylation leading to a methylpyridine fragment.[\[14\]](#)
- Further fragmentation of the pyridine ring.

Biological Activity and Pharmacological Relevance

Direct studies on the biological activity of **2-Methylisonicotinic acid** are limited. Its primary significance lies in its role as a key synthetic intermediate for pharmacologically active compounds.

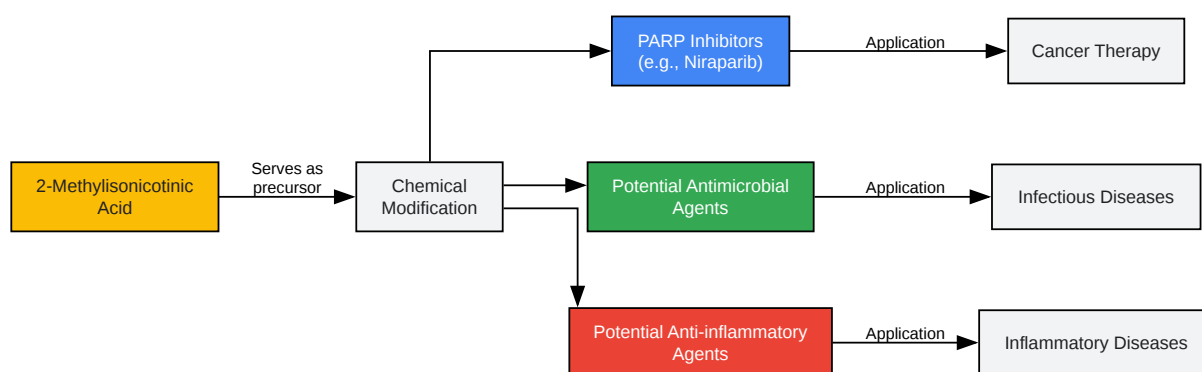
Intermediate for PARP Inhibitors

2-Methylisonicotinic acid and its derivatives are critical starting materials in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib.[\[4\]](#) PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for tumors with BRCA1/2 mutations. The synthesis of these inhibitors often involves multi-step

processes where the pyridine scaffold of **2-methylisonicotinic acid** is elaborated to fit into the nicotinamide binding pocket of the PARP enzyme.

Potential Antimicrobial and Anti-inflammatory Activity

The broader class of isonicotinic acid derivatives has demonstrated significant antimicrobial and anti-inflammatory properties.[1] While not specifically confirmed for the 2-methyl derivative, its structural similarity to other active compounds suggests it could be a valuable scaffold for developing new agents in these therapeutic areas.



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Role of **2-Methylisonicotinic Acid** in Drug Development.

Experimental Protocols (Generalized)

The following sections outline generalized, representative protocols for the synthesis and analysis of **2-Methylisonicotinic acid** based on established chemical principles for similar compounds.

Synthesis via Oxidation of 2,4-Lutidine

A common method for preparing pyridine carboxylic acids is the oxidation of the corresponding alkylpyridines. **2-Methylisonicotinic acid** can be synthesized by the selective oxidation of the methyl group at the 4-position of 2,4-lutidine. Potassium permanganate (KMnO₄) is a strong oxidizing agent suitable for this transformation.[15][16]

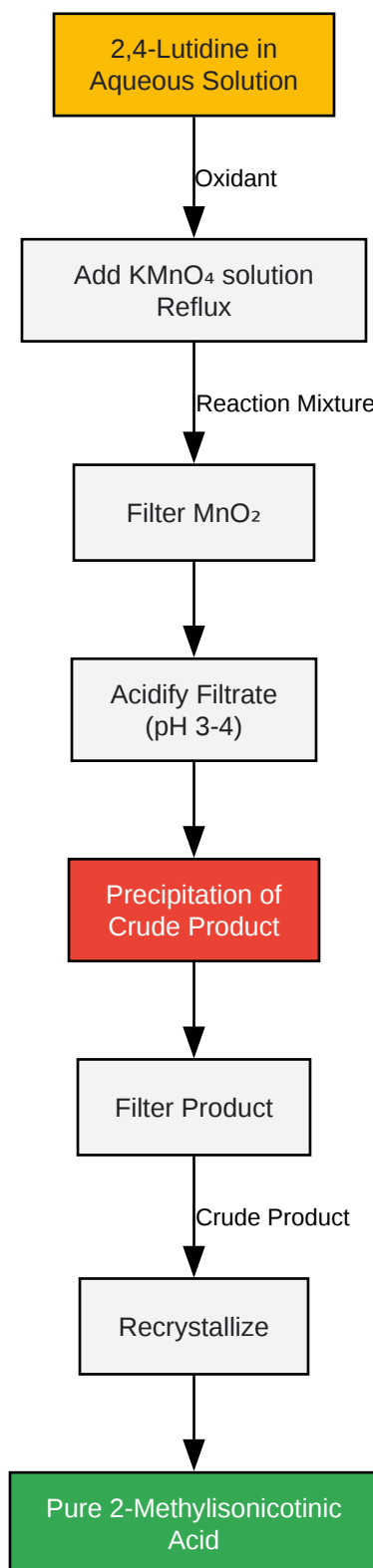
Materials:

- 2,4-Lutidine
- Potassium Permanganate (KMnO_4)
- Water (H_2O)
- Sulfuric Acid (H_2SO_4) or Hydrochloric Acid (HCl) for acidification
- Sodium bisulfite (NaHSO_3) for quenching excess permanganate
- Ethanol for recrystallization

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 2,4-lutidine in water.
- **Oxidation:** Slowly add a solution of potassium permanganate in water to the stirred 2,4-lutidine solution. The reaction is exothermic and the addition should be controlled to maintain a moderate temperature.
- **Reaction Monitoring:** Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared, indicating its consumption. The progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature. Filter off the manganese dioxide (MnO_2) byproduct.
- **Quenching:** Add sodium bisulfite to the filtrate until the solution becomes colorless to destroy any remaining KMnO_4 .
- **Isolation:** Carefully acidify the filtrate with a mineral acid (e.g., H_2SO_4) to a pH of approximately 3-4. The product, **2-Methylisonicotinic acid**, will precipitate out of the solution as it is least soluble near its isoelectric point.

- Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or water.



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Generalized workflow for the synthesis of **2-Methylisonicotinic acid**.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and purity assessment of **2-Methylisonicotinic acid**.

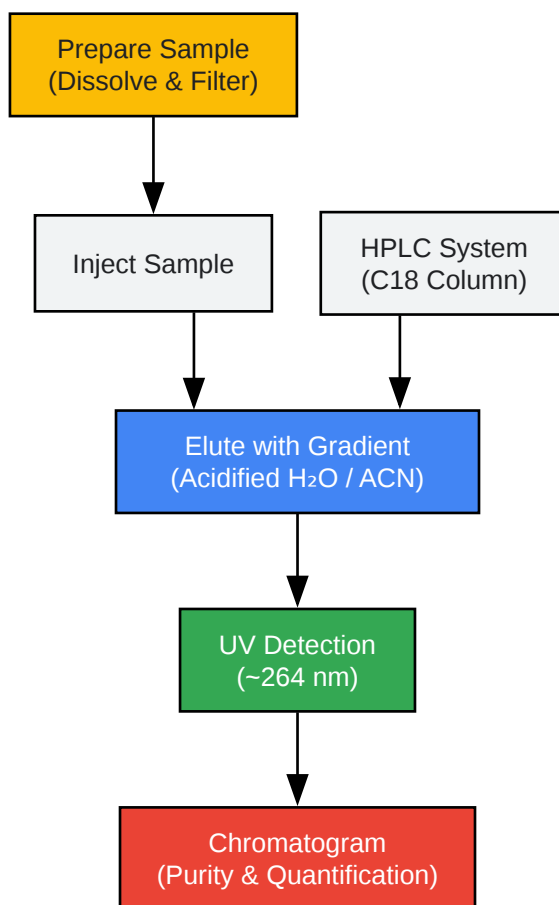
5.2.1 High-Performance Liquid Chromatography (HPLC)

Instrumentation & Conditions (Representative):

- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[\[6\]](#)[\[17\]](#)
- Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.[\[7\]](#)[\[17\]](#)
- Mobile Phase B: Acetonitrile or Methanol.[\[7\]](#)
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound. For example, 5% B to 95% B over 10-15 minutes.
- Flow Rate: 1.0 mL/min.[\[17\]](#)
- Detection: UV detector at a wavelength of ~264 nm, which is near the absorbance maximum for the parent isonicotinic acid.[\[18\]](#)
- Column Temperature: 30-40 °C.

Sample Preparation:

- Accurately weigh a small amount of the **2-Methylisonicotinic acid** sample.
- Dissolve the sample in a suitable diluent, which is often a mixture of the mobile phases (e.g., 50:50 water:acetonitrile).
- Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.



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General workflow for HPLC analysis.

5.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of carboxylic acids by GC-MS is challenging due to their low volatility and polar nature. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl ester).^[19]

Generalized Derivatization (Esterification):

- Dissolve the dried sample in a suitable solvent (e.g., Toluene).
- Add a derivatizing agent such as BF₃-Methanol or a silylation agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

- Heat the mixture (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to complete the reaction.
- The resulting solution containing the volatile derivative can then be directly injected into the GC-MS system.

Conclusion

2-Methylisonicotinic acid is a compound with well-defined physicochemical properties that make it a valuable and versatile building block in organic synthesis. While direct pharmacological applications are not extensively documented, its role as a key intermediate, particularly in the synthesis of advanced cancer therapeutics like PARP inhibitors, is firmly established. The theoretical spectroscopic data and generalized experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their synthetic and analytical endeavors. Further experimental work to fully characterize its spectroscopic properties and explore its potential direct biological activities would be a valuable contribution to the field.

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